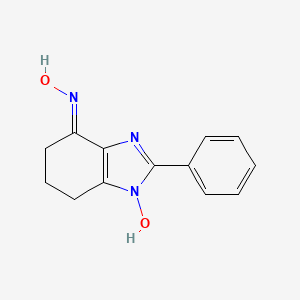
N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamine, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of piperazine compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene is not fully understood. However, it has been suggested that N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene inhibits the activity of enzymes such as topoisomerase II and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the inflammatory response. N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has also been found to modulate the activity of various transcription factors, which are involved in gene expression. Additionally, N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been found to inhibit the activity of various kinases, which are involved in cell signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene in lab experiments is its wide range of biological activities. N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a versatile compound for various applications. However, one of the limitations of using N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene is its potential toxicity. N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been found to exhibit cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood.
Future Directions
There are several future directions for the study of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene. One area of research is the development of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene and its potential targets. Additionally, the use of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene in combination with other drugs for the treatment of cancer and viral infections is an area of active research. Finally, the potential use of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene as a diagnostic tool for cancer and viral infections is also an area of interest.
Synthesis Methods
The synthesis of N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene involves the reaction of 3-chlorobenzaldehyde and 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol and requires the use of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain pure N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene.
Scientific Research Applications
N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamineene has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the replication of HIV and herpes simplex virus.
properties
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYNSGOUFMOSN-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-Chlorophenyl)-N-(4-phenylpiperazin-1-YL)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)

![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)

![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)







